molecular formula C14H18N4 B2586363 4-{[4-(1H-pyrazol-1-yl)piperidin-1-yl]methyl}pyridine CAS No. 2379987-10-5

4-{[4-(1H-pyrazol-1-yl)piperidin-1-yl]methyl}pyridine

Cat. No.: B2586363
CAS No.: 2379987-10-5
M. Wt: 242.326
InChI Key: XHBMUHVDXSUPFS-UHFFFAOYSA-N
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Description

4-{[4-(1H-pyrazol-1-yl)piperidin-1-yl]methyl}pyridine is an organic compound that features a pyrazole ring, a piperidine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(1H-pyrazol-1-yl)piperidin-1-yl]methyl}pyridine typically involves multi-step organic reactions. One common method involves the reaction of 4-(chloromethyl)pyridine with 1-(1H-pyrazol-1-yl)piperidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and a base like potassium carbonate is used to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(1H-pyrazol-1-yl)piperidin-1-yl]methyl}pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like sodium azide or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide.

Major Products Formed

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of reduced piperidine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

4-{[4-(1H-pyrazol-1-yl)piperidin-1-yl]methyl}pyridine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-{[4-(1H-pyrazol-1-yl)piperidin-1-yl]methyl}pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pyrazole and pyridine rings can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-pyrazol-4-yl)pyridine
  • 1-Methylpyrazole-4-boronic acid pinacol ester
  • 1-Boc-pyrazole-4-boronic acid pinacol ester

Uniqueness

4-{[4-(1H-pyrazol-1-yl)piperidin-1-yl]methyl}pyridine is unique due to the presence of both a piperidine and a pyrazole ring, which can enhance its binding properties and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for various applications.

Properties

IUPAC Name

4-[(4-pyrazol-1-ylpiperidin-1-yl)methyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4/c1-6-16-18(9-1)14-4-10-17(11-5-14)12-13-2-7-15-8-3-13/h1-3,6-9,14H,4-5,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHBMUHVDXSUPFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=CC=N2)CC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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